![molecular formula C20H24O2S B289872 7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289872.png)
7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one is a chemical compound with potential medicinal properties. It belongs to the class of thiochromene derivatives and has been studied extensively for its biological activities.
Wirkmechanismus
The exact mechanism of action of 7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one is not fully understood. However, it is believed to work by modulating various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway. It has also been found to inhibit the production of reactive oxygen species and to protect against oxidative stress.
Biochemical and Physiological Effects:
7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, to protect against neurodegeneration, and to inhibit the growth of cancer cells. It has also been found to have a protective effect on the cardiovascular system and to improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one in lab experiments is its potential medicinal properties. It has been found to have a number of beneficial effects and may be useful in the development of new drugs. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of 7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one. One area of research could be to further investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of research could be to optimize its use in lab experiments by better understanding its mechanism of action. Additionally, it may be worthwhile to investigate its potential use in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one involves the reaction of 2,3-dihydrothiophene-1,1-dioxide with 3,3,11-trimethyl-2,3,3a,3b,4,11,11a-octahydro-1H-indene in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction followed by a retro-Diels-Alder reaction to give the desired compound.
Wissenschaftliche Forschungsanwendungen
7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one has been studied extensively for its potential medicinal properties. It has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C20H24O2S |
|---|---|
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
(3aR,3bR)-7-methoxy-3a,3b,11a-trimethyl-2,3,4,11-tetrahydroindeno[4,5-c]thiochromen-1-one |
InChI |
InChI=1S/C20H24O2S/c1-18-9-7-15-14-6-5-13(22-4)11-16(14)23-12-19(15,2)20(18,3)10-8-17(18)21/h5-7,11H,8-10,12H2,1-4H3/t18?,19-,20+/m0/s1 |
InChI-Schlüssel |
QQHXASQOUYMTQW-NRRUETGQSA-N |
Isomerische SMILES |
C[C@@]12CCC(=O)C1(CC=C3[C@@]2(CSC4=C3C=CC(=C4)OC)C)C |
SMILES |
CC12CCC(=O)C1(CC=C3C2(CSC4=C3C=CC(=C4)OC)C)C |
Kanonische SMILES |
CC12CCC(=O)C1(CC=C3C2(CSC4=C3C=CC(=C4)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



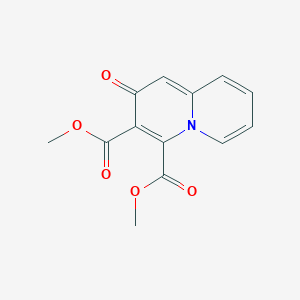

![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)
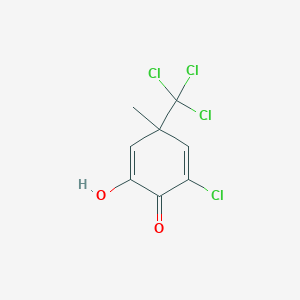

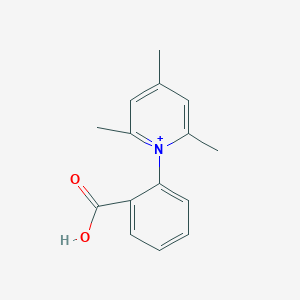

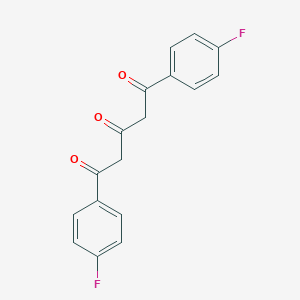
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
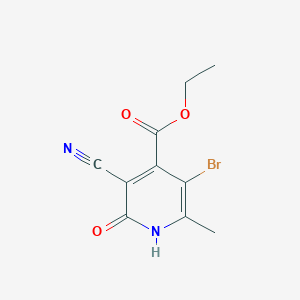
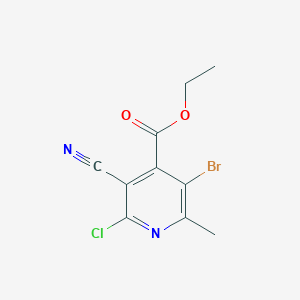
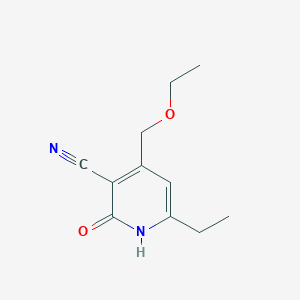
![14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid](/img/structure/B289813.png)
![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B289815.png)